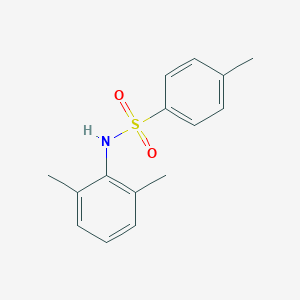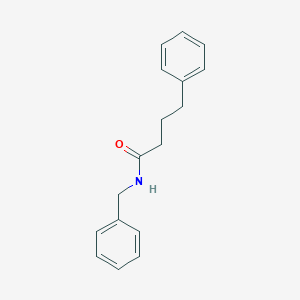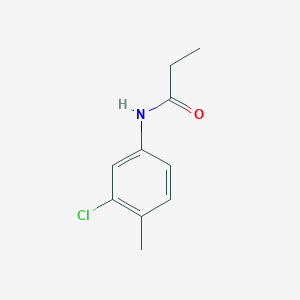
N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
概要
説明
Synthesis Analysis
While specific synthesis methods for “N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide” were not found, a related compound, “levobupivacaine hydrochloride”, was synthesized starting with “(R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide” and using “l-(–)-dibenzoyl tartaric acid” for chiral separation .
将来の方向性
作用機序
Target of Action
N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a compound that has been found to have a similar structure to Tocainide . Tocainide is an orally active class 1b antiarrhythmic agent that interferes with cardiac sodium channels . Therefore, it can be inferred that the primary target of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide could be the sodium channels in the cardiac cells.
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets, the sodium channels. Tocainide, a compound with a similar structure, acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . Therefore, N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide might exhibit a similar mode of action.
Biochemical Pathways
By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby exerting its therapeutic effects .
Pharmacokinetics
A compound with a similar structure, 4-amino-n-(2,6-dimethylphenyl)benzamide (ly201116), was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration in rats . The major route of metabolism was N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-7-9-14(10-8-11)19(17,18)16-15-12(2)5-4-6-13(15)3/h4-10,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYRJIDJWCOIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294572 | |
| Record name | N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |
CAS RN |
4703-15-5 | |
| Record name | 4703-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4703-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Q & A
Q1: What is the molecular structure of N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide and how does it influence its crystal structure?
A1: N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide (C15H17NO2S) consists of two aromatic rings (a 2,6-dimethylphenyl group and a 4-methylbenzenesulfonyl group) connected by a sulfonamide (-SO2-NH-) linkage. The molecule is bent at the sulfur atom, with a C-SO2-NH-C torsion angle of 88.0° []. The two aromatic rings are not coplanar but adopt a dihedral angle of 49.8° []. This non-planar conformation is likely due to steric hindrance from the methyl groups on the phenyl rings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














